2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide typically involves the condensation of 2-methylindole-3-carboxaldehyde with pyridine-2-ylmethylamine, followed by an amide bond formation. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted indole or pyridine derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
- 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide
- 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide is unique due to the specific positioning of the methyl group on the indole ring and the pyridin-2-ylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-15(13-7-2-3-8-14(13)20-11)16(21)17(22)19-10-12-6-4-5-9-18-12/h2-9,20H,10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKLSUHKOPJUDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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